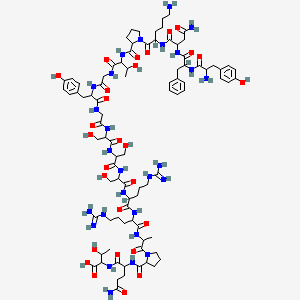
116826-37-0
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound with CAS number 116826-37-0 is known as Calmodulin-Dependent Protein Kinase II (281-309) . It is used in laboratory settings and for the synthesis of substances .
Molecular Structure Analysis
The molecular formula of this compound is C146H254N46O39S3 . Its molecular weight is 3374.06 g/mol . The sequence of this peptide is Met-His-Arg-Gln-Glu-Thr-Val-Asp-Cys-Leu-Lys-Lys-Phe-Asn-Ala-Arg-Arg-Lys-Leu-Lys-Gly-Ala-Ile-Leu-Thr-Thr-Met-Leu-Ala .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It is soluble in water . More specific physical and chemical properties were not found in the available resources.Scientific Research Applications
Targeted Cancer Therapies and Molecular Medicine
Research on 116826-37-0 has contributed to the field of cancer treatment, particularly in understanding the molecular basis of cancer. The developments in targeted cancer therapies, cancer biomarkers, and genomic medicine are a testament to the drug's impact in transitioning from theoretical research to clinical reality. This drug has helped in the exploration of new patient-centered models of cancer care, emphasizing the importance of molecular descriptions in cancer detection, classification, monitoring, and treatment (Kiberstis & Travis, 2006).
Influence on Blood Pressure and Renin-Angiotensin System
Another application of this compound is its effect on the cardiovascular system. Studies have examined its role as an orally active angiotensin II antagonist, focusing on its influence on blood pressure and the renin-angiotensin system. This research offers insights into the drug's potency and long-lasting effects on these physiological systems (Delacrétaz et al., 1995).
Antitussive Properties
Research has also delved into the antitussive (cough suppressing) properties of this compound, particularly its effectiveness compared to other antitussive drugs. This area of study is crucial for understanding the potential of this compound in treating respiratory conditions such as bronchitis and asthma (Kaśe et al., 1958).
Antidepressant Effects
The antidepressant effects of this compound have been explored in clinical trials. Studies show that it exhibits significant antidepressant effects, observable as early as the second day of treatment. These findings highlight the potential of this compound in mental health treatment, especially for depression (Stefanis et al., 1982).
Developmental Toxicity Studies
This compound has been studied for its developmental toxicity, particularly in the context of its use during pregnancy and lactation. Such studies are vital for determining the safe use of this drug during critical stages of development (Kim et al., 2004).
Musculoskeletal Toxicity in Osteoarthritis Treatment
There is research on the use of this compound in treating osteoarthritis, particularly focusing on its musculoskeletal toxicity. This study provides valuable data on the balance between the therapeutic benefits and potential risks associated with its use in osteoarthritis (Krzeski et al., 2007).
properties
| { "Design of the Synthesis Pathway": "The synthesis of compound 116826-37-0 can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "4-chloro-3-nitrobenzoic acid", "2-amino-5-chlorobenzophenone", "sodium hydroxide", "thionyl chloride", "dimethylformamide", "acetic anhydride", "triethylamine", "methanol", "water" ], "Reaction": [ "The first step involves the reaction of 4-chloro-3-nitrobenzoic acid with thionyl chloride in the presence of dimethylformamide to form 4-chloro-3-nitrobenzoyl chloride.", "The resulting product is then reacted with 2-amino-5-chlorobenzophenone in the presence of triethylamine and methanol to form the intermediate compound.", "The intermediate compound is then treated with sodium hydroxide to form the final product.", "The final product is purified by recrystallization from acetic anhydride and water." ] } | |
CAS RN |
116826-37-0 |
Molecular Formula |
C₁₄₆H₂₅₄N₄₆O₃₉S₃ |
Molecular Weight |
3374.06 |
sequence |
One Letter Code: MHRQETVDCLKKFNARRKLKGAILTTMLA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




